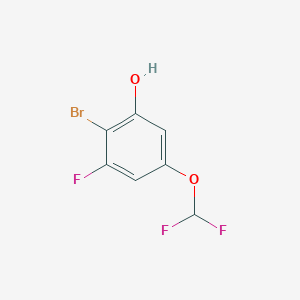

2-Bromo-5-difluoromethoxy-3-fluorophenol

Description

2-Bromo-5-difluoromethoxy-3-fluorophenol is a halogenated phenolic compound featuring a bromine atom at position 2, a difluoromethoxy group (-OCF2H) at position 5, and a fluorine atom at position 2. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science.

Properties

IUPAC Name |

2-bromo-5-(difluoromethoxy)-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(2-5(6)12)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWDMERYOWXHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-difluoromethoxy-3-fluorophenol typically involves the bromination and fluorination of phenolic compounds. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative.

Bromination: The phenol is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Fluorination: The brominated intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents to introduce the fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include nucleophiles like amines and thiols.

Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to hydroquinones under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: Reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Major Products:

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thiols.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Hydroquinones or other reduced derivatives.

Scientific Research Applications

2-Bromo-5-difluoromethoxy-3-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-5-difluoromethoxy-3-fluorophenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

3-Bromo-5-chloro-2-fluorophenol (CAS: 1804897-55-9)

- Structure : C6H3BrClFO, with Br (position 3), Cl (position 5), and F (position 2).

- Key Differences : Replaces the difluoromethoxy group with chlorine, reducing electron-withdrawing effects and altering lipophilicity.

- Applications : Likely used in cross-coupling reactions due to halogen diversity. Chlorine substitution may enhance stability but reduce metabolic activity compared to -OCF2H .

2-Bromo-5-(trifluoromethyl)phenol (CAS: 402-05-1)

- Structure : C7H4BrF3O, with Br (position 2) and -CF3 (position 5).

- Similarity Score : 0.92 (structural similarity to difluoromethoxy analogs) .

Difluoromethoxy and Methoxy Derivatives

3-Bromo-5-fluoro-2-methoxypyridine

- Structure : Pyridine core with Br (position 3), F (position 5), and -OCH3 (position 2).

- Key Differences: Methoxy (-OCH3) groups are less electronegative than -OCF2H, reducing steric bulk and altering hydrogen-bonding capacity. Pyridine vs. phenol core affects acidity (pKa ~6.5 for pyridine vs. ~10 for phenol) .

5-Fluoro-2-bromo-3-methyl-pyridine

- Structure : C6H4BrFN2, with methyl substitution (position 3).

Functionalized Derivatives

(2-Amino-5-bromo-3-fluorophenyl)methanol (CAS: 906811-50-5)

- Structure: C7H7BrFNO, featuring -NH2 (position 2) and -CH2OH (position 1).

- Key Differences: Amino and hydroxymethyl groups introduce hydrogen-bonding sites, enhancing solubility but reducing thermal stability compared to halogenated phenols .

2-(3-Bromo-5-fluorophenyl)acetic acid (CAS: 202000-99-5)

- Structure : C8H6BrFO2, with acetic acid (-CH2COOH) at position 2.

Structural and Electronic Analysis

Substituent Effects

Electron-Withdrawing Groups :

Drug-Likeness and Reactivity

- HOMO-LUMO Analysis : Studies on analogs like 2-(2-bromo-5-fluorophenyl)thiochromene () suggest that bromo-fluoro substitution lowers the HOMO-LUMO gap, enhancing reactivity in electrophilic processes.

- Metabolic Stability : Difluoromethoxy groups may reduce oxidative metabolism compared to methoxy analogs, extending half-life in vivo .

Data Tables

Table 1: Structural Comparison of Key Analogs

Biological Activity

2-Bromo-5-difluoromethoxy-3-fluorophenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features multiple fluorine substituents and a bromine atom, which significantly influence its biological properties. The presence of these halogens can enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways crucial for cell survival and proliferation.

- Signal Transduction Modulation : It can influence signaling pathways such as MAPK/ERK, which are essential for cellular responses to growth factors.

- Gene Expression Alteration : By interacting with transcription factors, the compound can modulate gene expression profiles, impacting cellular metabolism and function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of cancer cell lines, including those derived from leukemia. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains, potentially offering a new avenue for antibiotic development.

- Antioxidant Effects : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of halogenated phenolic compounds similar to this compound. Below is a summary of relevant findings:

Case Study: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on various cancer cell lines. Results indicated that at lower concentrations, the compound effectively inhibited cell growth by inducing apoptosis through mitochondrial pathways. Higher concentrations led to cytotoxic effects, underscoring the importance of dosage in therapeutic applications.

Case Study: Antimicrobial Testing

In antimicrobial assays, this compound exhibited varying degrees of inhibition against selected bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.

- Distribution : Once absorbed, it is likely to distribute widely due to its small size and favorable logP values.

- Metabolism : Metabolic studies indicate that the compound may undergo biotransformation via cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

- Excretion : Renal excretion is anticipated based on the molecular weight and structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.